Predicted pKa of 8.00 Confers a ~2‑Unit Acidity Advantage Over the Parent 1,2,4‑Triazole‑3‑thione (pKa ~10.26), Expanding Buffer Compatibility in Biochemical Assays
The target compound exhibits a predicted pKa of 8.00 ± 0.20 [REFS‑1], making it a substantially stronger acid than the unsubstituted 1,2,4‑triazole‑3‑thione parent, for which Katritzky and Rees determined the acid‑dissociation pKa (pKTH+) to be approximately 10.26 [REFS‑2]. The electron‑withdrawing effect of the C‑5 phenyl group and the N‑4 alkyl substitution stabilizes the thiolate anion, shifting the ionization equilibrium closer to physiological pH. At pH 7.4, the target compound exists in a ~80% ionized thiolate form versus only ~0.1% for the parent thione, directly influencing solubility and nucleophilicity in aqueous reaction media.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.00 ± 0.20 (predicted, ACD/Labs method) |
| Comparator Or Baseline | 1,2,4‑Triazole‑3‑thione (parent): pKa ≈ 10.26 (experimental, Katritzky & Rees) |
| Quantified Difference | ΔpKa ≈ 2.26 units; ~200‑fold higher acidity for the target compound at pH 7.4 |
| Conditions | Predicted values at 25 °C in aqueous solution; experimental value for parent from UV‑spectrophotometric determination. |
Why This Matters
The lower pKa broadens the pH range within which the compound remains soluble and reactive, making it a more versatile building block for aqueous‑compatible S‑alkylation protocols and biochemical screening at physiological pH.
- [1] Katritzky AR, Rees CW, eds. Comprehensive Heterocyclic Chemistry. Vol. 5. Pergamon Press; 1984:739‑740. pKa of 1,2,4‑triazole as acid (pKTH+) = 10.26. View Source
